Diazomalonic Acid Cyclic Isopropylidine Ester
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Overview
Description
Diazomalonic Acid Cyclic Isopropylidine Ester, also known as 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione, is a diazo compound with significant applications in organic synthesis. This compound is characterized by its unique cyclic structure, which imparts distinct reactivity and stability properties. It is commonly used in various chemical reactions due to its ability to form carbenes, which are highly reactive intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diazomalonic Acid Cyclic Isopropylidine Ester typically involves the reaction of malonic acid derivatives with diazo compoundsThe reaction conditions often include the use of mild bases such as sodium alkoxide and subsequent alkylation with halides .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Diazomalonic Acid Cyclic Isopropylidine Ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted malonic acid derivatives, carbenes, and other cyclic compounds .
Scientific Research Applications
Diazomalonic Acid Cyclic Isopropylidine Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Diazomalonic Acid Cyclic Isopropylidine Ester primarily involves the generation of carbenes. These carbenes can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets and pathways involved include the activation of carbonyl groups and subsequent nucleophilic attack .
Comparison with Similar Compounds
Diazomalonic Acid: A related compound with similar reactivity but different structural properties.
Diazoacetates: These compounds also form carbenes but have different reactivity profiles.
Diazo ketones: Similar in their ability to form carbenes but differ in their stability and reaction conditions.
Uniqueness: Diazomalonic Acid Cyclic Isopropylidine Ester is unique due to its cyclic structure, which imparts distinct reactivity and stability compared to its acyclic counterparts. This makes it particularly useful in the synthesis of complex cyclic molecules and in reactions requiring high selectivity .
Properties
IUPAC Name |
5-hydrazinylidene-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c1-6(2)11-4(9)3(8-7)5(10)12-6/h7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHABMQJEAHVPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=NN)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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